3-Pentadec-10-enylbrenzcatechin
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Overview
Description
3-Pentadec-10-enylbrenzcatechin: is a chemical compound known for its presence in the epicuticular components of certain plants, such as Lithrea caustica
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentadec-10-enylbrenzcatechin typically involves several steps. One common method starts with 2,3-dimethoxybenzaldehyde, which undergoes a Barbier coupling reaction. This is followed by the conversion of the protecting group from methyl ether to acetonylidene, and a Wittig reaction to introduce the aliphatic chain . The final product is confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Pentadec-10-enylbrenzcatechin can undergo various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to quinones under appropriate conditions.
Reduction: The double bond in the aliphatic chain can be reduced to a single bond.
Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Saturated aliphatic chain derivatives.
Substitution: Various substituted catechol derivatives.
Scientific Research Applications
3-Pentadec-10-enylbrenzcatechin has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of catechols and their derivatives.
Biology: Its presence in plant epicuticular components suggests a role in plant defense mechanisms.
Industry: Its unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pentadec-10-enylbrenzcatechin involves its interaction with various molecular targets and pathways:
Molecular Targets: The catechol moiety can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
3-Pentadec-10-enylcatechol: A closely related compound with similar chemical properties.
Other Catechols: Compounds like catechol and its derivatives share the catechol moiety but differ in their aliphatic chains.
Uniqueness: 3-Pentadec-10-enylbrenzcatechin is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly interesting for applications requiring specific hydrophobic interactions and structural characteristics.
Properties
CAS No. |
492-90-0 |
---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-pentadec-10-enylbenzene-1,2-diol |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h5-6,15,17-18,22-23H,2-4,7-14,16H2,1H3 |
InChI Key |
WXZPKABXYFJVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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